molecular formula C9H11BFNO3 B1442115 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid CAS No. 1451391-88-0

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

Cat. No.: B1442115
CAS No.: 1451391-88-0
M. Wt: 211 g/mol
InChI Key: ICJWWRWLFPUVJI-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which includes a boronic acid group, a fluorine atom, and a dimethylaminocarbonyl group attached to a phenyl ring.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid interacts with a palladium catalyst and a halide or triflate . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or triflate. In transmetalation, the boronic acid transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved. This reaction is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects include the formation of various organic compounds, including alkenes, styrenes, or biaryl compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is a fundamental process in organic synthesis and is crucial for the creation of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a base, the choice of solvent, and the temperature . The compound is reported to be stable at room temperature .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions is primarily based on the formation of reversible covalent bonds between the boronic acid group and the active site serine residues of the enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, ultimately impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits selective inhibition of target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels. For example, inhibition of glycolytic enzymes by this compound can result in altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. In these compartments, it interacts with target enzymes and regulatory proteins, modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid typically involves the reaction of 2-fluoro-3-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal, followed by reduction and subsequent borylation . The reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere to facilitate the borylation process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic esters, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the dimethylaminocarbonyl group, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWWRWLFPUVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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